molecular formula C19H14BrN3O4S2 B11522110 N-[(2Z,5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide

N-[(2Z,5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide

Cat. No.: B11522110
M. Wt: 492.4 g/mol
InChI Key: UQGTWDDHZROPMX-QOCHGBHMSA-N
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Description

N-[(2Z)-5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated indole moiety, a thiazolidine ring, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the indole and thiazolidine rings, followed by their coupling and subsequent functionalization. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(2Z)-5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE
  • N-[(2Z)-5-[(3Z)-5-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE
  • N-[(2Z)-5-[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of N-[(2Z)-5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H14BrN3O4S2

Molecular Weight

492.4 g/mol

IUPAC Name

(NZ)-N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3-methyl-1,3-thiazol-2-ylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H14BrN3O4S2/c1-10-3-6-12(7-4-10)29(26,27)22-19-23(2)18(25)16(28-19)15-13-9-11(20)5-8-14(13)21-17(15)24/h3-9,25H,1-2H3/b22-19-

InChI Key

UQGTWDDHZROPMX-QOCHGBHMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(C(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O)C

Origin of Product

United States

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